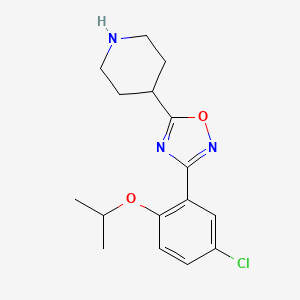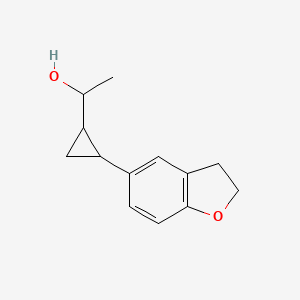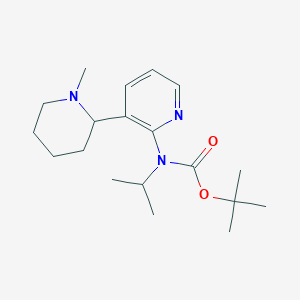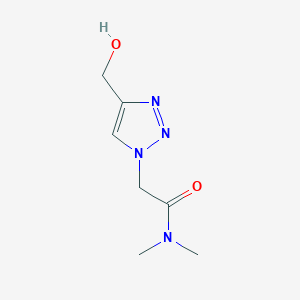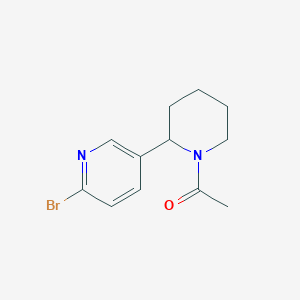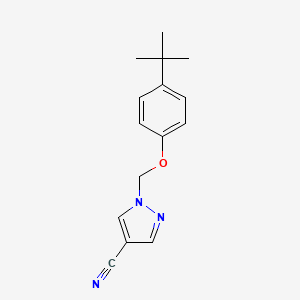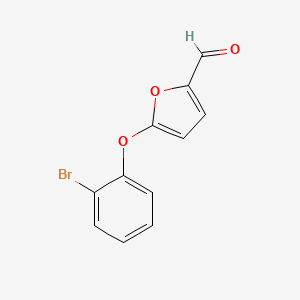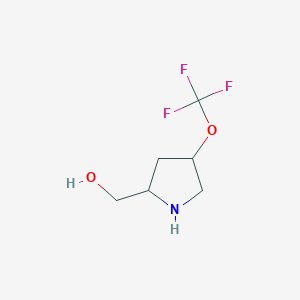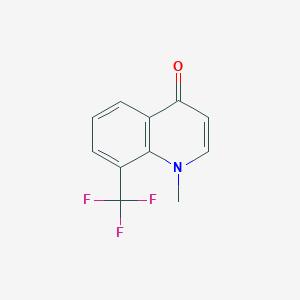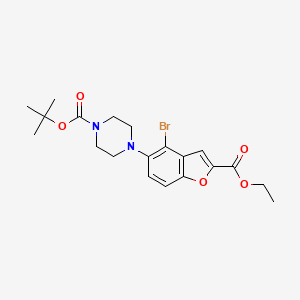
2-(3-Nitropyridin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitropiridin-4-il)acetonitrilo es un compuesto orgánico con la fórmula molecular C7H5N3O2. Es un derivado de la piridina, caracterizado por la presencia de un grupo nitro en la posición 3 y un grupo nitrilo en la posición 4 del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(3-Nitropiridin-4-il)acetonitrilo se puede lograr a través de varios métodos. Un enfoque común implica la nitración de derivados de piridina. Por ejemplo, la reacción de piridina con dióxido de nitrógeno (NO2) en presencia de un solvente adecuado puede producir derivados de nitropiridina . Otro método implica el uso de N2O5 en un solvente orgánico para formar el ion N-nitropiridinio, que luego se puede hacer reaccionar con SO2/HSO3– en agua para obtener 3-nitropiridina .
Métodos de Producción Industrial
La producción industrial de 4-(3-Nitropiridin-4-il)acetonitrilo generalmente implica procesos de nitración a gran escala. La síntesis de flujo continuo es un método preferido debido a su eficiencia y seguridad. Por ejemplo, el N-óxido de piridina se puede nitrar con una mezcla de ácido nítrico (HNO3) y ácido sulfúrico (H2SO4) para producir N-óxido de 4-nitropiridina, que luego se convierte en el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(3-Nitropiridin-4-il)acetonitrilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como hierro y ácido acético.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde el grupo nitro es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: El hierro y el ácido acético en etanol se utilizan comúnmente para la reducción del grupo nitro.
Sustitución: El amoníaco y varias aminas se utilizan para reacciones de sustitución.
Principales Productos Formados
Aplicaciones Científicas De Investigación
4-(3-Nitropiridin-4-il)acetonitrilo tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-(3-Nitropiridin-4-il)acetonitrilo implica su interacción con varios objetivos moleculares. El grupo nitro puede participar en reacciones redox, influyendo en la reactividad del compuesto e interacciones con otras moléculas. El grupo nitrilo puede actuar como un ligando, coordinándose con iones metálicos para formar complejos . Estas interacciones pueden modular la actividad de enzimas y otras proteínas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-(6-Nitropiridin-3-il)acetonitrilo: Similar en estructura pero con el grupo nitro en la posición 6.
4-Nitropiridina: Carece del grupo nitrilo pero tiene un grupo nitro en la posición 4.
Unicidad
4-(3-Nitropiridin-4-il)acetonitrilo es único debido al posicionamiento específico de los grupos nitro y nitrilo en el anillo de piridina. Esta disposición única imparte propiedades químicas y reactividad distintas, lo que lo hace valioso para aplicaciones específicas en síntesis e investigación .
Propiedades
Fórmula molecular |
C7H5N3O2 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
2-(3-nitropyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H5N3O2/c8-3-1-6-2-4-9-5-7(6)10(11)12/h2,4-5H,1H2 |
Clave InChI |
GXMQPJDJMHFUHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


